

Adverse events associated with TMC-205 in clinical trials

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Compound of Interest		
Compound Name:	TMC-205	
Cat. No.:	B12292439	Get Quote

Technical Support Center: TAS-205

This technical support center provides researchers, scientists, and drug development professionals with information on adverse events and experimental protocols related to the investigational drug TAS-205 (pizuglanstat).

Frequently Asked Questions (FAQs)

Q1: What is TAS-205 and what is its mechanism of action?

A1: TAS-205 (pizuglanstat) is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1] HPGDS is the enzyme responsible for the production of prostaglandin D2 (PGD2), a hormone-like molecule implicated in mediating inflammation and muscle tissue necrosis in Duchenne muscular dystrophy (DMD).[2][3] By inhibiting HPGDS, TAS-205 reduces the production of PGD2, which is thought to lessen muscle deterioration in patients with DMD. [2][3] Its mechanism of action is independent of specific gene mutations, suggesting it could be a therapeutic option for all DMD patients.[2]

Q2: What is the overall safety profile of TAS-205 observed in clinical trials?

A2: Across clinical trials, TAS-205 has demonstrated a favorable safety profile.[2][4] In a Phase 1 study, no clinically significant adverse events were reported after single or repeated administration of TAS-205.[5] In an early Phase 2 trial, adverse events were generally mild to



moderate, and no safety issues were recorded even when administered alongside steroid treatment.[2] No adverse drug reactions specific to TAS-205 treatment were observed.[4]

Q3: Were there any serious adverse events (SAEs) associated with TAS-205?

A3: In the early Phase 2 trial, one serious case of asthma was reported; however, it was considered unrelated to TAS-205.[2]

Q4: Did the recent Phase III clinical study of TAS-205 in Japan meet its primary endpoint?

A4: No, the Phase III study (REACH-DMD) in Japan did not meet its primary endpoint. The study showed no significant difference in the mean change from baseline to 52 weeks in the time to rise from the floor for the ambulatory cohort.[1] Detailed results from this study are expected to be presented at an upcoming academic conference.[1]

Troubleshooting Guide

Issue: Observing unexpected adverse events in a preclinical model.

Troubleshooting Steps:

- Confirm Drug Purity and Formulation: Ensure the purity and correct formulation of the TAS-205 being used. Impurities or incorrect formulation could lead to unexpected toxicities.
- Review Dosing and Administration: Double-check the dosage and administration route.
 While clinical trials have established a favorable safety profile at specific doses, preclinical models may have different toxicological profiles.
- Assess Animal Model Health: The underlying health of the animal model could influence the observed adverse events. Ensure that the animals are healthy and free from infections or other conditions that could confound the results.
- Consult Published Literature: Review published preclinical studies of TAS-205 to compare
 your findings with existing data. This can help determine if the observed adverse events are
 novel or have been previously reported.

Quantitative Data Summary



The following table summarizes the adverse event data from the early Phase 2 clinical trial of TAS-205 in patients with Duchenne muscular dystrophy.

Adverse Event Data	Placebo Group (n=10)	TAS-205 Low-Dose Group (n=11)	TAS-205 High-Dose Group (n=11)
Incidence of Adverse Events	No obvious difference between treatment groups was observed. [4]		
Severity of Adverse Events	All adverse events were either mild or moderate in all groups.[2]		
Serious Adverse Events (Unrelated to treatment)	A serious case of asthma was reported, but it was not related to TAS-205.[2]		
Clinically Significant Changes in Vital Signs or Cardiac Function	No clinically significant changes were observed.[2]		

Experimental Protocols Early Phase 2 Clinical Trial (NCT02752048) Methodology

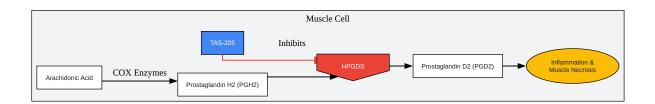
This study was a randomized, double-blind, placebo-controlled trial to assess the efficacy and safety of TAS-205 in male DMD patients aged ≥5 years.[4]

- Patient Population: 36 male patients with Duchenne muscular dystrophy, aged 5 years and older, were enrolled.[4]
- Randomization and Blinding: Patients were randomized in a 1:1:1 ratio to receive either a
 low dose of TAS-205, a high dose of TAS-205, or a placebo. The study was double-blinded.
 [4]



- Dosing:
 - Low-dose TAS-205: 6.67-13.33 mg/kg/dose[4]
 - High-dose TAS-205: 13.33-26.67 mg/kg/dose[4]
 - Placebo[4]
 - The assigned treatment was administered orally twice daily for 52 weeks.[1]
- Primary Endpoint: The primary endpoint was the change from baseline in the 6-minute walk distance (6MWD) at Week 24.[4]
- Pharmacodynamic Assessments: The effects of TAS-205 on urinary excretion of tetranor-prostaglandin D metabolite (t-PGDM) and tetranor-prostaglandin E metabolite (t-PGEM) were assessed by comparisons with the placebo group.[5]

Visualizations Signaling Pathway of TAS-205

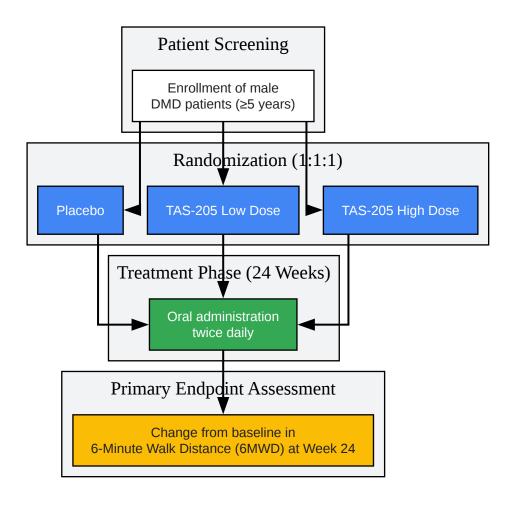


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Caption: Mechanism of action of TAS-205.

Experimental Workflow for TAS-205 Phase 2 Trial





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Caption: Workflow of the TAS-205 early Phase 2 clinical trial.

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